lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate
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Overview
Description
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a lithium ion coordinated to a benzene ring substituted with difluoromethyl and fluorine groups, as well as a sulfonate group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate typically involves the introduction of difluoromethyl and fluorine groups onto a benzene ring, followed by the addition of a sulfonate group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the benzene ring. This can be achieved through electrophilic, nucleophilic, radical, or cross-coupling methods . The fluorine group can be introduced using fluorination reagents under appropriate conditions. Finally, the sulfonate group is added through sulfonylation reactions, often using sulfonyl chlorides or sulfonic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzene ring.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce a variety of substituted benzene compounds .
Scientific Research Applications
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate involves its interaction with molecular targets and pathways in biological systems. The difluoromethyl and fluorine groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The sulfonate group may enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate include other difluoromethylated and fluorinated benzene derivatives, such as:
- Lithium 2-(difluoromethyl)-5-chlorobenzene-1-sulfinate
- Lithium 2-(difluoromethyl)-5-bromobenzene-1-sulfinate
- Lithium 2-(difluoromethyl)-5-iodobenzene-1-sulfinate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both difluoromethyl and fluorine groups enhances its reactivity and potential for forming hydrogen bonds, making it valuable for various applications .
Properties
CAS No. |
2639454-12-7 |
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Molecular Formula |
C7H4F3LiO2S |
Molecular Weight |
216.1 |
Purity |
95 |
Origin of Product |
United States |
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